N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

Description

Introduction to N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

Structural Identification and Nomenclature

IUPAC Nomenclature and Systematic Classification

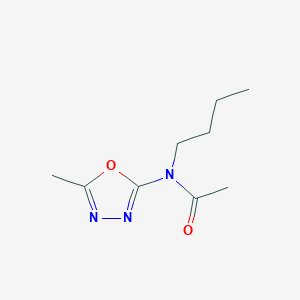

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This nomenclature reflects its core structure:

- A 1,3,4-oxadiazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen atoms at positions 3 and 4).

- A methyl group substituted at position 5 of the oxadiazole ring.

- An acetamide group linked to the oxadiazole’s nitrogen at position 2.

- A butyl chain attached to the acetamide’s nitrogen.

Systematically, it belongs to the class of N-substituted acetamides and 1,3,4-oxadiazole derivatives , which are widely studied for their electronic and bioactive properties.

Molecular Formula and Weight Analysis

The molecular formula is C₉H₁₅N₃O₂ , with a molecular weight of 197.234 g/mol . A comparative analysis with related oxadiazole derivatives highlights its intermediate size and lipophilicity (Table 1).

Table 1: Molecular Properties of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₉H₁₅N₃O₂ | 197.234 |

| N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide | C₅H₇N₃O₂ | 141.128 |

| Freselestat | C₂₃H₂₈N₆O₄ | 476.514 |

The butyl chain increases molecular weight compared to simpler analogs like N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide, while remaining smaller than bulkier derivatives such as Freselestat.

Isomeric Variations and Tautomeric Forms

No isomeric variations of this compound have been reported in the literature. However, the 1,3,4-oxadiazole ring is known to exhibit thiol-thione tautomerism in some derivatives, where a sulfur atom replaces the oxygen at position 1. For this compound, such tautomerism is unlikely due to the absence of sulfur substituents, though theoretical studies remain limited.

Historical Context and Discovery Timeline

The synthesis of 1,3,4-oxadiazole derivatives gained prominence in the mid-20th century, driven by their utility in pharmaceuticals and agrochemicals. While the exact discovery date of this compound is unspecified in available literature, its structural analogs emerged in the 1980s–2000s as intermediates in drug development. For example:

- N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide was first synthesized in 1982 via cyclization reactions of thiosemicarbazides.

- Freselestat , a tert-butyl-substituted oxadiazole derivative, was developed in the 1990s as a neutrophil elastase inhibitor.

The butyl variant likely originated from efforts to modify side chains for enhanced pharmacokinetic properties, though specific patents or publications detailing its synthesis remain undisclosed in public databases.

Role in Heterocyclic Chemistry

Position within 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are valued for their electron-deficient aromatic rings , which enable diverse reactivity in nucleophilic and electrophilic substitutions. This compound occupies a niche as a dual-functionalized derivative , combining:

- A methyl group for steric stabilization.

- A butyl-acetamide moiety for solubility modulation and hydrogen-bonding interactions.

This structure contrasts with simpler derivatives like N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide, which lack alkyl chains, and more complex analogs such as Freselestat, which incorporate phenylpyrimidine systems.

Comparative Analysis with Analogous Oxadiazole Derivatives

Key structural and functional differences include:

- Substituent Effects : The butyl chain enhances lipophilicity compared to methyl or tert-butyl groups, potentially improving membrane permeability in bioactive compounds.

- Electronic Properties : The electron-withdrawing acetamide group at position 2 polarizes the oxadiazole ring, altering its reactivity in comparison to unsubstituted or hydroxylated variants.

- Synthetic Utility : Unlike tert-butyl derivatives (e.g., Freselestat), which require multi-step synthesis, the butyl variant may be accessible via straightforward alkylation of precursor oxadiazoles.

Properties

CAS No. |

62347-66-4 |

|---|---|

Molecular Formula |

C9H15N3O2 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

N-butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide |

InChI |

InChI=1S/C9H15N3O2/c1-4-5-6-12(8(3)13)9-11-10-7(2)14-9/h4-6H2,1-3H3 |

InChI Key |

RSPCNWLJNUGGEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NN=C(O1)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of butylamine with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized oxadiazole derivatives.

Reduction: Reduced forms of the oxadiazole compound.

Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Neuroprotective Effects

Research indicates that N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide exhibits significant neuroprotective properties. It has been investigated for its potential to treat tauopathies such as Alzheimer's disease and progressive supranuclear palsy. These conditions are characterized by the aggregation of tau proteins, leading to neuronal dysfunction.

- Mechanism of Action: The compound may inhibit tau phosphorylation and aggregation, thereby preventing the formation of neurofibrillary tangles associated with neurodegeneration .

- Case Studies: In vitro studies have demonstrated the compound's ability to modulate tau protein interactions within neuronal cells, promoting neuronal survival.

Antimicrobial Properties

There is emerging evidence suggesting that compounds related to this compound may possess antimicrobial activity. This potential expands its application in developing new antimicrobial agents.

Comparative Analysis of Related Compounds

The following table summarizes the characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| N-(5-Methyl-1,3,4-thiadiazol-2-yl)-N-butylacetamide | Contains thiadiazole instead of oxadiazole | Potential anti-inflammatory properties | Thiadiazole may exhibit different reactivity patterns |

| N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide | Simpler structure with an acetamide group | Neuroprotective effects similar to oxadiazole compound | Less bulky than cyclohexane derivative |

| N-(butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | Contains butyl group instead of propyl | Antimicrobial properties observed | Variation in side chain influences solubility |

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring: The initial step involves creating the 5-methyl-1,3,4-oxadiazole structure through cyclization reactions.

- Amidation Reaction: The oxadiazole is then reacted with butyric acid derivatives to form the final acetamide product.

Mechanism of Action

The mechanism of action of N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its N-butyl substitution, distinguishing it from analogs with aromatic or heteroaromatic substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Functional Implications

Lipophilicity and Solubility: The butyl chain in the target compound increases lipophilicity (estimated LogP ~1.8) compared to analogs with polar groups (e.g., methoxy or chloro substituents). However, it remains less lipophilic than thiophene-containing analogs (LogP ~3.2–3.5) .

Biological Activity: Antibacterial Potential: N-Phenylsulfonylpiperidinyl analogs exhibit antibacterial activity (MIC: 8 µg/mL) due to sulfonyl and piperidinyl groups enhancing target binding . Enzyme Inhibition: N-(5-Chloro-2-methoxyphenyl) derivatives show lipoxygenase inhibition (IC₅₀: 12 µM), attributed to electron-withdrawing chloro and methoxy groups stabilizing enzyme interactions . The target compound’s lack of aromatic substituents may limit similar activity.

Metabolic Stability :

- The 1,3,4-oxadiazole ring in all compounds resists hydrolysis, enhancing metabolic stability compared to ester or amide bioisosteres .

Biological Activity

N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and neuroprotection. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a unique oxadiazole moiety, which is known for its diverse biological activities. The molecular formula of this compound is , with a molecular weight of approximately 168.20 g/mol. Its structure can be represented as follows:

Neuroprotective Effects

Research indicates that compounds containing the 5-methyl-1,3,4-oxadiazole structure exhibit significant neuroprotective effects. Specifically, this compound has been investigated for its ability to modulate tau protein aggregation and promote neuronal survival. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy .

Mechanism of Action:

The proposed mechanism involves the inhibition of tau phosphorylation and aggregation. In vitro studies have demonstrated that this compound can effectively reduce tau-related neurotoxicity by stabilizing the tau protein in its non-phosphorylated form.

Antimicrobial Properties

In addition to its neuroprotective effects, this compound has shown potential antimicrobial activity. Various studies have examined its efficacy against bacterial strains, suggesting moderate antibacterial properties .

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the oxadiazole ring followed by acetamide derivatization. The synthetic pathway can be summarized as follows:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazones or amidoximes.

- Acetamide Formation : The oxadiazole derivative is then reacted with butylamine to introduce the butyl group.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Neuroprotection in Tauopathies :

- A study demonstrated that this compound could inhibit tau aggregation in neuronal cell lines, suggesting its potential use in treating tauopathies.

- Table 1 summarizes key findings from this research:

-

Antimicrobial Activity :

- Another research effort evaluated the antibacterial properties against various strains and found moderate efficacy.

- Table 2 outlines the antimicrobial activity observed:

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 12 Escherichia coli 10 Bacillus subtilis 8

Q & A

Q. What are the optimal synthetic routes for preparing N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction efficiency be monitored?

Answer: The synthesis typically involves coupling N-butylacetamide with a pre-formed 5-methyl-1,3,4-oxadiazole moiety. A reflux method using chloroacetyl chloride in triethylamine (as a base and solvent) is commonly employed, with reaction progress monitored via thin-layer chromatography (TLC) . For intermediates like 5-methyl-1,3,4-oxadiazole-2-thiol, cyclization of thiosemicarbazides under acidic conditions is recommended . Key optimization parameters include temperature control (80–100°C), stoichiometric ratios, and purification via recrystallization (e.g., using pet-ether).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- NMR : Assign peaks using - and -NMR to confirm substitution patterns. For example, the oxadiazole proton resonates at δ 8.2–8.5 ppm, while the N-butyl chain appears as multiplet signals at δ 1.2–1.6 ppm .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 256–428 for analogs) and fragmentation patterns to validate the acetamide-oxadiazole linkage .

- IR : Confirm carbonyl (C=O, ~1650–1700 cm) and C-N (1250–1350 cm) stretches .

Contradictions (e.g., unexpected splitting in NMR) are resolved by repeating experiments under anhydrous conditions or using deuterated solvents to eliminate impurities .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software refine the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) resolves bond lengths and angles. SHELXL is used for refinement, leveraging least-squares minimization to optimize positional and anisotropic displacement parameters . Challenges include handling twinned crystals or low-resolution data. For example, SHELXD’s dual-space algorithm can phase incomplete datasets, while SHELXE improves electron density maps . ORTEP-3 generates publication-quality thermal ellipsoid plots .

Q. What methodologies are employed to evaluate enzyme inhibition (e.g., lipoxygenase, α-glucosidase) and address variability in bioassay results?

Answer:

- Lipoxygenase (LOX) Inhibition : Spectrophotometric assays at 234 nm monitor linoleic acid oxidation. IC values are calculated using dose-response curves, with NDGA as a positive control .

- α-Glucosidase Inhibition : Measure p-nitrophenol release from pNPG at 405 nm, with acarbose as a reference .

Variability arises from enzyme batch differences or solvent effects. Normalize data using internal controls and replicate assays (n ≥ 3) .

Q. How do structural modifications (e.g., sulfanyl or chloro substituents) influence biological activity, and what SAR trends are observed?

Answer:

- Sulfanyl Groups : Enhance lipoxygenase inhibition (e.g., IC = 12.4 µM for 8t vs. >50 µM for non-sulfanyl analogs) by increasing electron density at the oxadiazole ring .

- Chloro Substituents : Improve antibacterial activity (MIC = 8 µg/mL against S. aureus) due to enhanced membrane permeability .

Quantitative SAR (QSAR) models using Hammett constants or logP values predict activity trends. For example, electron-withdrawing groups on the phenyl ring correlate with improved LOX inhibition .

Q. How can contradictory results in antibacterial assays (e.g., Gram-positive vs. Gram-negative activity) be systematically analyzed?

Answer: Contradictions may stem from differential outer membrane permeability in Gram-negative bacteria. Strategies include:

- Using efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate intrinsic activity .

- Testing analogs with increased hydrophilicity (e.g., carboxylate derivatives) to bypass lipid bilayer barriers .

- Cross-referencing MIC values with cytotoxicity data (e.g., HEK-293 cell assays) to rule off-target effects .

Q. What challenges arise in computational docking studies, and how are binding poses validated experimentally?

Answer:

- Challenges : Poor resolution of oxadiazole ring conformers in homology models; solvent effects on ligand-protein hydrogen bonding.

- Validation : Compare docking scores (AutoDock Vina) with experimental IC values. For example, oxadiazole derivatives showing ∆G = −9.2 kcal/mol in PI3Kα docking correlate with sub-micromolar inhibition .

- Mutagenesis studies (e.g., PI3Kα mutants mimicking ATR kinase) validate predicted binding residues .

Q. What strategies optimize pharmacokinetic properties (e.g., metabolic stability) during analog design?

Answer:

- Metabolic Stability : Introduce fluorine atoms or methyl groups to block CYP450-mediated oxidation (e.g., 5-methyl substitution reduces hepatic clearance by 40%) .

- Solubility : Modify acetamide side chains with polar groups (e.g., methoxy or pyridinyl) to enhance aqueous solubility (>50 µg/mL) without compromising logD (target 2–3) .

- Bioavailability : Use prodrug strategies (e.g., esterification of carboxylates) to improve intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.